1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone

Description

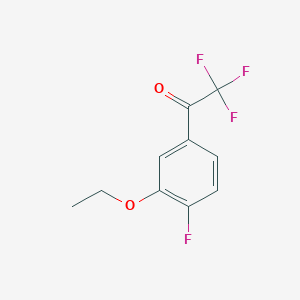

1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is a trifluoroacetophenone derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) at the 3-position and fluorine (-F) at the 4-position. The trifluoroethanone (-COCF₃) group is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity and physical properties.

Properties

IUPAC Name |

1-(3-ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-8-5-6(3-4-7(8)11)9(15)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYCZUWUDZUYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211963 | |

| Record name | Ethanone, 1-(3-ethoxy-4-fluorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443304-22-0 | |

| Record name | Ethanone, 1-(3-ethoxy-4-fluorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-ethoxy-4-fluorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-ethoxy-4-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Scientific Research

-

Pharmaceutical Development

The compound is being explored for its potential use as an intermediate in the synthesis of pharmaceuticals. Its unique fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design. -

Material Science

Due to its fluorinated nature, 1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone may find applications in developing advanced materials with specific thermal and chemical resistance properties. Fluorinated polymers and coatings are known for their durability and resistance to solvents. -

Agricultural Chemistry

The compound could also be investigated for its potential as a pesticide or herbicide. Fluorinated compounds have been shown to possess enhanced biological activity against pests and pathogens, making them candidates for agricultural applications. -

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized in the preparation of various derivatives with diverse functional groups. Its reactivity can be harnessed to create complex molecular architectures necessary for advanced chemical research.

Case Studies and Research Findings

-

Synthesis of Fluorinated Ketones

Research has demonstrated methods for synthesizing this compound through various pathways involving fluorinated reagents and catalysts. These methods often emphasize the importance of reaction conditions such as temperature and solvent choice to optimize yield and selectivity. -

Biological Activity Assessment

Preliminary studies have indicated that compounds related to this compound exhibit promising biological activities. For instance, derivatives have been tested for their efficacy against specific cancer cell lines or microbial strains, showcasing the potential therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Trifluoroethanone Derivatives

Physical and Chemical Properties

- Melting Points: Derivatives with polar substituents (e.g., -NH₂, -OH) exhibit higher melting points due to hydrogen bonding (e.g., 72–76°C for 1-(4-dimethylaminophenyl)-TFEO ). In contrast, alkyl or halogen substituents (e.g., -Cl, -CF₃) may lower solubility in polar solvents but enhance thermal stability .

- Hydrogen Bonding: Amino-substituted analogs (e.g., 1-(2-amino-5-bromophenyl)-TFEO) form intermolecular N–H⋯F/O interactions, influencing crystal packing and solubility . The ethoxy group in the target compound may engage in weaker hydrogen bonds compared to amino derivatives.

Biological Activity

1-(3-Ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with significant potential in various biological applications. Its unique structural features, including the ethoxy and trifluoromethyl groups, contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H12F4O2

- CAS Number : 1443304-22-0

- Molecular Weight : 264.22 g/mol

- Purity : Typically around 95% in commercial samples .

Synthesis

The synthesis of this compound generally involves the reaction of 3-ethoxy-4-fluoroacetophenone with trifluoroacetic anhydride under Lewis acid catalysis, ensuring high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to various receptors and enzymes. This property can lead to modulation of biological pathways associated with inflammation, cancer proliferation, and metabolic regulation.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example:

- Case Study : A study on fluorinated ketones demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Cholinesterase Inhibition : Similar fluorinated compounds have been noted for their ability to inhibit cholinesterase activity, which is crucial in neuropharmacology . This suggests that this compound may also exhibit similar properties.

Table of Biological Activities

Case Studies

- Anticancer Efficacy : A detailed study on a series of fluorinated ketones indicated that modifications in the aromatic ring significantly influenced their anticancer efficacy. The presence of electron-withdrawing groups like fluorine enhanced cytotoxicity against various cancer cell lines.

- Cholinesterase Reactivation : Research on related compounds demonstrated their effectiveness in reactivating cholinesterase inhibited by organophosphates. This may imply a potential therapeutic application for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.